molecular formula C20H28FN3O5S B11351289 Ethyl 4-({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate

Ethyl 4-({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate

Cat. No.: B11351289
M. Wt: 441.5 g/mol
InChI Key: DNIBUIINTVAOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like DMSO (dimethyl sulfoxide). Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .

Chemical Reactions Analysis

ETHYL 4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

ETHYL 4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE can be compared with other piperazine derivatives such as:

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Used to treat chronic angina.

    Aripiprazole: An antipsychotic used in the treatment of schizophrenia and bipolar disorder.

    Quetiapine: Another antipsychotic used for similar indications.

The uniqueness of ETHYL 4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H28FN3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

ethyl 4-[1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H28FN3O5S/c1-2-29-20(26)23-13-11-22(12-14-23)19(25)16-7-9-24(10-8-16)30(27,28)15-17-5-3-4-6-18(17)21/h3-6,16H,2,7-15H2,1H3

InChI Key

DNIBUIINTVAOLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.